Rapastinel
Overview
Description
Rapastinel, also known by its chemical name (S)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-1-[(S)-1-((2S,3R)-2-amino-3-hydroxybutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide, is a novel antidepressant that was under development by Allergan (previously Naurex) as an adjunctive therapy for treatment-resistant depression . It is a centrally active, intravenously administered amidated tetrapeptide that acts as a selective modulator of the N-methyl-D-aspartate receptor .
Mechanism of Action
Target of Action
Rapastinel, also known as GLYX-13, is a novel antidepressant that primarily targets the N-methyl-D-aspartate receptor (NMDAR) in the brain . NMDARs are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, which is a key process in learning and memory .
Mode of Action
This compound acts as a selective modulator of the NMDAR . It enhances NMDAR activity on principal glutamatergic neurons in the medial prefrontal cortex (mPFC) without affecting glutamate efflux .
Biochemical Pathways
This compound’s mode of action involves the enhancement of NMDAR-mediated signal transduction and synaptic plasticity . This enhancement is thought to be responsible for its rapid-acting and long-lasting antidepressant effects . There is also some evidence suggesting that the antidepressant action of this compound may be mediated by activation of the mTOR pathway .
Pharmacokinetics
It is known that this compound is administered intravenously . The brain concentrations of this compound associated with its antidepressant-like efficacy range from 30 to 100 nM .
Result of Action
This compound’s interaction with NMDARs leads to a range of molecular and cellular effects. It enhances NMDAR activity, leading to increased excitatory postsynaptic currents and enhanced long-term potentiation in the mPFC . This enhancement of synaptic plasticity is thought to underlie its antidepressant effects .
Action Environment
The action of this compound, like many other drugs, can be influenced by various environmental factors. It’s important to note that the effectiveness of any drug can be influenced by a variety of factors including the individual’s overall health, presence of other medications, and even diet and lifestyle .
Biochemical Analysis
Biochemical Properties
Rapastinel acts as a novel and selective modulator of the NMDA receptor . It enhances NMDA receptor-mediated signal transduction and synaptic plasticity . This compound binds to a novel and unique domain on the NMDA receptor complex that is distinct from the glycine co-agonist binding site .
Cellular Effects
This compound directly enhances NMDA receptor activity on principal glutamatergic neurons in the medial prefrontal cortex (mPFC) without any effect on glutamate efflux . It has been shown to produce rapid antidepressant effects in both animal models and humans .
Molecular Mechanism
This compound’s mechanism of action involves modulation of the NMDA receptor. It enhances NMDA receptor-mediated signal transduction and synaptic plasticity . It is also suggested that this compound’s rapid-acting antidepressant properties are mediated by its ability to activate NMDA receptors leading to enhancement in synaptic plasticity processes associated with learning and memory .
Temporal Effects in Laboratory Settings
This compound has been found to be a robust cognitive enhancer in a variety of learning and memory paradigms and shows marked antidepressant-like properties in multiple models including the forced swim (Porsolt), learned helplessness and chronic unpredictable stress . It has been shown to produce marked antidepressant properties that last for at least one week following a single dose .
Dosage Effects in Animal Models
Rats repeatedly treated with ACTH for 14 days responded to single injections with this compound (15 mg/kg), but failed to respond to imipramine (15 mg/kg) . This suggests that this compound may have potential as a treatment option in treatment-resistant depression.
Metabolic Pathways
As a modulator of the NMDA receptor, it is likely involved in pathways related to glutamate signaling .
Transport and Distribution
This compound is administered intravenously
Subcellular Localization
As a modulator of the NMDA receptor, it is likely to be localized at the synapse where these receptors are found .
Preparation Methods
Rapastinel is derived from a monoclonal antibody, B6B21. It is a tetrapeptide (threonine-proline-proline-threonine-amide) obtained from amino acid sequence information from one of the hypervariable regions of the light chain of B6B21 . The synthetic route involves the structural modification of B6B21 to produce the amidated tetrapeptide . Industrial production methods typically involve peptide synthesis techniques, including solid-phase peptide synthesis, which allows for the sequential addition of amino acids to build the desired peptide chain.
Chemical Reactions Analysis
Rapastinel undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water or organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Rapastinel has been extensively studied for its potential in treating major depressive disorder and obsessive-compulsive disorder . It has shown rapid and sustained antidepressant effects in both human clinical trials and animal models . Additionally, this compound has been investigated for its neuroprotective properties, particularly in protecting against neurotoxicity induced by N-methyl-D-aspartate receptor blockade . Its ability to enhance synaptic plasticity and cognitive function has also made it a subject of interest in neuroscience research .
Comparison with Similar Compounds
Rapastinel is unique in its selective modulation of the N-methyl-D-aspartate receptor without the dissociative effects commonly associated with other N-methyl-D-aspartate receptor antagonists like ketamine . Similar compounds include:
Apimostinel (GATE-202, NRX-1074): A second-generation analog with improved potency.
Zelquistinel (GATE-251, AGN-241751): A third-generation small molecule with high oral bioavailability and improved potency.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and potency.
Properties
IUPAC Name |
(2S)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N5O6/c1-9(24)13(19)18(29)23-8-4-6-12(23)17(28)22-7-3-5-11(22)16(27)21-14(10(2)25)15(20)26/h9-14,24-25H,3-8,19H2,1-2H3,(H2,20,26)(H,21,27)/t9-,10-,11+,12+,13+,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBQQARAXHVEGD-BSOLPCOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501030481 | |
Record name | Rapastinel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501030481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117928-94-6 | |
Record name | Rapastinel [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117928946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rapastinel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11801 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rapastinel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501030481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RAPASTINEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A1X56B95E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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